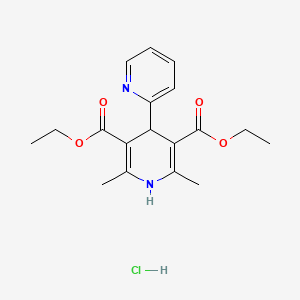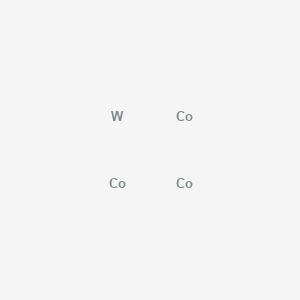
Cobalt;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt-tungsten compounds are a class of materials that combine the unique properties of cobalt and tungsten. These compounds are known for their exceptional hardness, high melting points, and resistance to wear and corrosion. They are widely used in various industrial applications, including cutting tools, wear-resistant coatings, and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt-tungsten compounds can be synthesized through various methods. One common method is the co-precipitation technique, where cobalt and tungsten salts are dissolved in a solution and precipitated using a suitable reagent. The resulting precipitate is then calcined to obtain the desired compound .
Another method involves the direct electrochemical preparation of cobalt, tungsten, and tungsten carbide from cemented carbide scrap. In this process, WC-6Co and NaCl–KCl salt are used as sacrificial anode and electrolyte, respectively. The dissolution potential of cobalt and WC is determined by linear sweep voltammetry .
Industrial Production Methods: Industrial production of cobalt-tungsten compounds often involves high-temperature processes. For example, tungsten and carbon atoms are combined at high temperatures in a furnace in the presence of a metal binder, usually cobalt. The result is a fine powder that can be pressed into shapes, heat-treated, and then sintered to reach its full hardness .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt-tungsten compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tungsten compounds include oxidizing agents like oxygen and reducing agents such as hydrogen. The reactions often occur under high-temperature conditions to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of cobalt-tungsten compounds depend on the specific reaction conditions. For example, oxidation reactions may produce cobalt oxide and tungsten oxide, while reduction reactions can yield pure cobalt and tungsten metals .
Applications De Recherche Scientifique
Cobalt-tungsten compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogenation and oxidation processes. In biology and medicine, cobalt-tungsten compounds are explored for their potential use in drug delivery systems and as antimicrobial agents .
In industry, these compounds are used in the production of hard materials, such as cutting tools and wear-resistant coatings. They are also employed in the development of advanced materials for radiation shielding applications .
Mécanisme D'action
The mechanism of action of cobalt-tungsten compounds involves their interaction with molecular targets and pathways. For example, cobalt ions can interact with cellular components, leading to various biological effects. Tungsten, on the other hand, is known for its high density and ability to absorb radiation, making it useful in shielding applications .
Comparaison Avec Des Composés Similaires
Cobalt-tungsten compounds can be compared with other similar compounds, such as cobalt-chromium and tungsten-carbide. While cobalt-chromium alloys are known for their excellent corrosion resistance and biocompatibility, cobalt-tungsten compounds offer superior hardness and wear resistance .
Similar compounds include:
- Cobalt-chromium
- Tungsten-carbide
- Nickel-tungsten
Each of these compounds has unique properties that make them suitable for specific applications. cobalt-tungsten compounds stand out due to their exceptional hardness and resistance to wear and corrosion .
Propriétés
Numéro CAS |
12052-61-8 |
|---|---|
Formule moléculaire |
Co3W |
Poids moléculaire |
360.64 g/mol |
Nom IUPAC |
cobalt;tungsten |
InChI |
InChI=1S/3Co.W |
Clé InChI |
MXFBMGOVOWSEKU-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



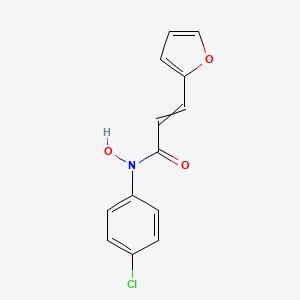
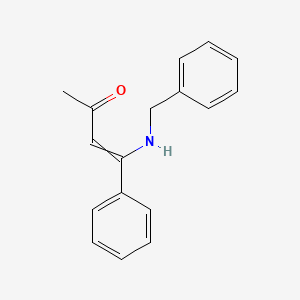
![N-[(3,3-dimethyl-4-phenylbutylidene)amino]-2,4-dinitroaniline](/img/structure/B14717990.png)

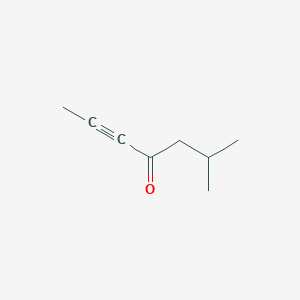
![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718013.png)

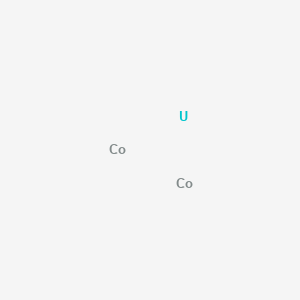

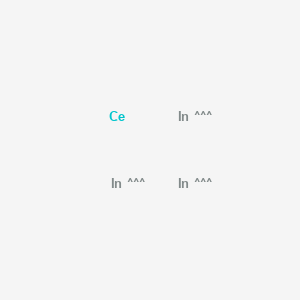

![5-Ethenylbicyclo[2.2.2]oct-2-ene](/img/structure/B14718047.png)
